2-(Phenylcarbamoyl)phenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylcarbamoyl)phenyl thiocyanate is an organic compound that features a thiocyanate group attached to a phenyl ring, which is further connected to a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylcarbamoyl)phenyl thiocyanate typically involves the reaction of phenyl isothiocyanate with aniline derivatives. One common method is the reaction of phenyl isothiocyanate with 2-aminobenzamide under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot process involving the reaction of primary amines with carbon disulfide, followed by desulfurylation using cyanuric acid . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylcarbamoyl)phenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiocyanate or potassium cyanide.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiocyanates or isothiocyanates.
Scientific Research Applications
2-(Phenylcarbamoyl)phenyl thiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Phenylcarbamoyl)phenyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can result in the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Phenyl thiocyanate: Similar structure but lacks the phenylcarbamoyl group.
Phenyl isothiocyanate: Isomeric form with the isothiocyanate group instead of the thiocyanate group.
Uniqueness: 2-(Phenylcarbamoyl)phenyl thiocyanate is unique due to the presence of both the phenylcarbamoyl and thiocyanate groups, which confer distinct chemical reactivity and potential biological activities compared to its similar compounds .
Properties
CAS No. |
62954-94-3 |
---|---|
Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] thiocyanate |
InChI |
InChI=1S/C14H10N2OS/c15-10-18-13-9-5-4-8-12(13)14(17)16-11-6-2-1-3-7-11/h1-9H,(H,16,17) |
InChI Key |
NZDCGUQABXQGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.